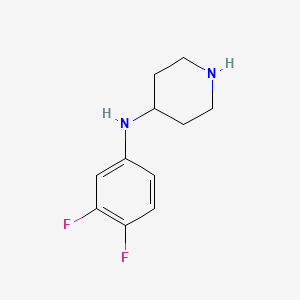

(3,4-Difluoro-phenyl)-piperidin4yl-amine

Description

(3,4-Difluoro-phenyl)-piperidin4yl-amine is a small-molecule compound featuring a piperidine core substituted with a 3,4-difluorophenyl group via an amine linkage. The 3,4-difluoro substitution on the phenyl ring introduces electron-withdrawing effects, which may enhance binding affinity to target receptors by modulating electronic properties and steric interactions . Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases, GPCRs, and neurotransmitter receptors.

Properties

Molecular Formula |

C11H14F2N2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)piperidin-4-amine |

InChI |

InChI=1S/C11H14F2N2/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14-15H,3-6H2 |

InChI Key |

NXOWMCHOIDFKII-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3,4-Difluoro-phenyl)-piperidin4yl-amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Reported Bioactivity/Applications | Reference |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₄F₂N₂ | 224.24 | Piperidine | 3,4-Difluorophenyl | Hypothesized kinase inhibition | |

| (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine | C₁₇H₁₉F₂N₃S | 335.41 | Piperidine-thienyl | 3,5-Difluorophenyl, thienylmethyl | Undisclosed (supplier-listed) | |

| {[1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine | C₁₃H₁₄F₂N₂ | 236.26 | Pyrrole | 3,4-Difluorophenyl, methyl groups | Supplier-listed (no bioactivity data) | |

| (3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine | C₂₁H₂₀F₃N₅ | 423.42 | Piperidine-pyrimidine | 2,4,5-Trifluorophenyl, pyrimidinyl | Kinase inhibition (JAK2/STAT3 pathway) | |

| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | C₁₅H₁₆F₂N₂ | 274.30 | Pyridine | 2,4-Difluorophenyl, propylamine | Undisclosed (supplier-listed) |

Key Structural Differences

- Piperidine vs.

- Fluorine Substitution Patterns : The 3,4-difluoro configuration contrasts with 2,4-difluoro () or 3,5-difluoro () analogues, affecting electronic distribution and steric bulk.

Pharmacological Implications

- Electron-Withdrawing Effects: The 3,4-difluoro substitution may enhance binding to electron-rich pockets in enzymes compared to non-fluorinated analogues .

- Solubility and Bioavailability : Piperidine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO), whereas thienyl- or pyridinyl-containing compounds () may have reduced solubility due to hydrophobic moieties.

- Kinase Inhibition: highlights that trifluorophenyl-pyrimidine-piperidine hybrids show nanomolar activity against JAK2/STAT3 pathways, suggesting that the target compound’s difluorophenyl group could similarly modulate kinase binding.

Commercial Availability and Suppliers

- Related compounds, such as 3',4'-Difluoro-[1,1'-biphenyl]-4-amine (), are marketed for research use, indicating commercial interest in difluorophenylamine scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.